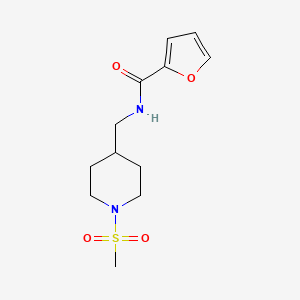
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging and Neuroinflammation
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide derivatives, such as [11C]CPPC, are used in PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is predominantly expressed on microglia within the brain. This allows for the noninvasive imaging of microglia, offering insights into neuroinflammation associated with various neuropsychiatric disorders including Alzheimer’s disease and Parkinson’s disease. These compounds enable the study of the immune environment of central nervous system malignancies and the monitoring of immunotherapy’s neuroinflammatory effects, facilitating the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Analytical and Spectral Study
This compound and its derivatives have been studied for their analytical and spectral properties, especially in the context of forming metal complexes. These studies focus on understanding the synthesis, characterization, and chelating properties of compounds containing the furan ring, including their antimicrobial activities against human pathogenic bacteria. Such research lays foundational knowledge for further exploration of these compounds in various scientific applications (Patel, 2020).
Synthesis and Evaluation for Neuroinflammation Imaging
Similar compounds, such as those labeled with [18F] for PET imaging, aim at the CSF1R for neuroinflammation imaging, highlighting their potential in studying neurodegenerative diseases. These compounds demonstrate high specificity and uptake in models of neuroinflammation, indicating their promise as tools for understanding and potentially diagnosing conditions like Alzheimer’s disease through noninvasive imaging techniques (Lee et al., 2022).
Lewis Basic Catalyst in Organic Synthesis
The structural components of this compound, particularly the piperazine and sulfonyl groups, are utilized in the development of Lewis basic catalysts for organic synthesis, showing high enantioselectivity in reactions such as the hydrosilylation of N-aryl imines. This illustrates the compound's utility in sophisticated chemical synthesis processes, highlighting its relevance beyond biological applications (Wang et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of new carbon-carbon bonds. This process involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group .
Biochemical Pathways
Similar compounds have been shown to have anti-inflammatory and analgesic activities .
Pharmacokinetics
Similar compounds, such as furanylfentanyl, have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity against certain strains of bacteria .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-19(16,17)14-6-4-10(5-7-14)9-13-12(15)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKXNGOCOOFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide](/img/structure/B2485149.png)
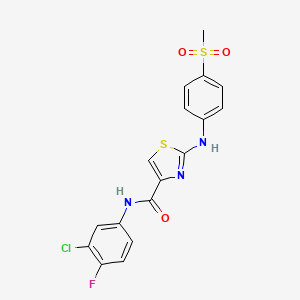
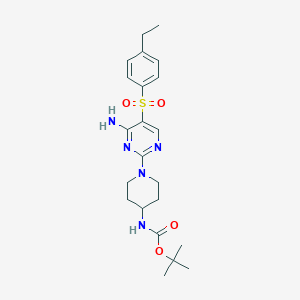
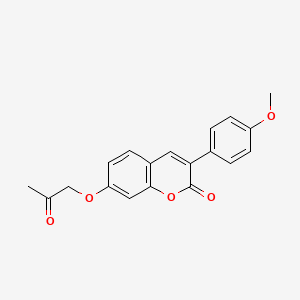
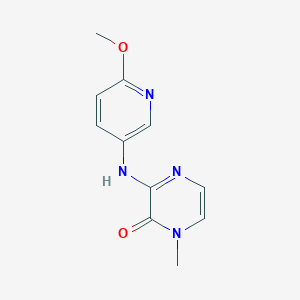
![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)
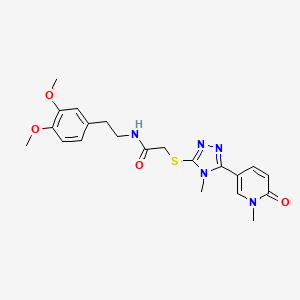
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)

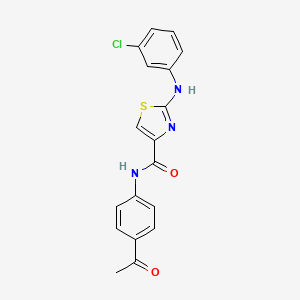
![N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2485167.png)
![N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2485168.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
